molecular formula C12H8N4O2S B2899625 N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 862809-96-9

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2899625
CAS No.: 862809-96-9
M. Wt: 272.28
InChI Key: FCNCPEHQLYNBTL-UHFFFAOYSA-N
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Description

“N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H16N4O2 . It is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mix of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole and benzoate acid in methanol was stirred until clear. After several days, the compound was formed and recrystallized from solution to afford colorless prismatic crystals suitable for X-ray analysis .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,3,4-oxadiazole ring and a pyridine ring . The dihedral angles between the central ring and the terminal rings are 3.27 (12) and 10.30 (13)° .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.30 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 3. Its exact mass and monoisotopic mass are 272.12732577 g/mol. The topological polar surface area is 80.9 Ų .

Advantages and Limitations for Lab Experiments

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. Furthermore, this compound has been extensively studied for its biological activities, making it a suitable candidate for further research. However, this compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its biological activities fully.

Future Directions

There are several future directions for research on N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. First, more studies are needed to understand the mechanism of action of this compound fully. Second, further research is needed to investigate the potential of this compound as a drug candidate for the treatment of various diseases. Third, more studies are needed to explore the antimicrobial activity of this compound against various strains of bacteria and fungi. Finally, more studies are needed to investigate the potential of this compound as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a straightforward process that involves the reaction of 2-amino-5-pyridin-4-yl-1,3,4-oxadiazole with thiophene-2-carboxylic acid chloride in the presence of a base. The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential application as a drug candidate. Several studies have reported its anti-inflammatory, antitumor, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. Furthermore, this compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.

Properties

IUPAC Name

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c17-10(9-2-1-7-19-9)14-12-16-15-11(18-12)8-3-5-13-6-4-8/h1-7H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNCPEHQLYNBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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